m-Benzyloxy benzenesulfonic acid
Description
m-Benzyloxy benzenesulfonic acid is a substituted benzenesulfonic acid derivative featuring a benzyloxy group (-OCH₂C₆H₅) in the meta position relative to the sulfonic acid (-SO₃H) group. This structural modification imparts distinct physicochemical properties compared to the parent benzenesulfonic acid and other derivatives. The sulfonic acid group confers high water solubility and strong acidity, while the benzyloxy group introduces hydrophobicity and steric bulk, influencing reactivity and applications in organic synthesis, catalysis, or specialty chemicals .
Properties
IUPAC Name |
3-phenylmethoxybenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUAZAANXRDVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
m-Benzyloxy benzenesulfonic acid can be synthesized through the sulfonation of m-benzyloxybenzene using concentrated sulfuric acid. The reaction typically involves heating m-benzyloxybenzene with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the meta position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous sulfonation processes using oleum (fuming sulfuric acid) to achieve high yields and purity. The reaction conditions are optimized to ensure efficient sulfonation while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
m-Benzyloxy benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Esterification: The sulfonic acid group can react with alcohols to form sulfonate esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification: Alcohols and acid catalysts like sulfuric acid are utilized.
Major Products Formed
Substitution: Formation of substituted benzenesulfonic acids.
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of benzyloxy alcohols.
Esterification: Formation of sulfonate esters.
Scientific Research Applications
m-Benzyloxy benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, detergents, and surfactants.
Mechanism of Action
The mechanism of action of m-Benzyloxy benzenesulfonic acid involves its interaction with molecular targets through its sulfonic acid and benzyloxy groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Benzenesulfonic Acid Derivatives
Key Observations:
- Acidity: The electron-donating benzyloxy group in the meta position likely slightly reduces acidity compared to the parent benzenesulfonic acid (pKa -2.8) but remains strongly acidic due to the sulfonic acid group’s dominance .
- Solubility: The hydrophobic benzyloxy group reduces water solubility relative to unsubstituted benzenesulfonic acid but retains moderate solubility due to the polar sulfonic acid moiety. This contrasts with sodium salts (e.g., sodium benzenesulfonate), which exhibit exceptional water solubility .
- Thermal Stability: The melting point is expected to be lower than para-substituted analogs (e.g., p-toluenesulfonic acid at 106°C) due to reduced crystallinity from meta substitution .
Functional Comparisons
(a) Catalytic Activity vs. p-Toluenesulfonic Acid
p-Toluenesulfonic acid is widely used as a Brønsted acid catalyst due to its strong acidity and thermal stability. The meta-substituted benzyloxy derivative may exhibit reduced catalytic efficiency in aqueous reactions due to lower solubility but could excel in non-polar solvents or as a chiral catalyst intermediate .
(b) Surfactant Properties vs. Alkyl Derivatives
Linear alkylbenzenesulfonates (e.g., C10-13 derivatives) are effective surfactants due to their amphiphilic structure. The benzyloxy group’s bulk and rigidity in this compound likely preclude micelle formation, limiting surfactant utility but enabling niche applications in polymer stabilization .
(c) Pharmaceutical Potential vs. 4-Methoxy Analogs
4-Methoxy-benzenesulfonic acid derivatives are used in drug formulations for solubility modulation. The benzyloxy group’s larger size and lipophilicity could enhance membrane permeability, making this compound a candidate for prodrug design .
Market and Industrial Relevance
Benzenesulfonic acid derivatives dominate sectors like textiles, detergents, and pharmaceuticals .
- Intermediate in asymmetric synthesis (leveraging benzyloxy’s steric effects).
- Acid catalyst in non-aqueous reactions (e.g., esterifications in organic solvents).
- Functional monomer in ion-exchange resins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
